N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide
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Description
N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide, commonly known as QNZH, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Scientific Research Applications
Quantum Dot Sensitization for Solar Cells
Quantum dots (QDs) are nanoscale semiconductor particles with remarkable optical properties. Researchers have explored using N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide as a sensitizer in QD-based solar cells. By attaching this compound to QD surfaces, it enhances light absorption and electron transfer, potentially improving solar cell efficiency .
Carbon Dioxide Sequestration in Saline Aquifers
Saline aquifers are promising sites for carbon dioxide (CO₂) sequestration. Researchers evaluate the potential of injecting CO₂ into these geological formations to mitigate greenhouse gas emissions. N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide could play a role in enhancing CO₂ capture and storage processes within these aquifers .
Anticancer Properties
Hydrazide derivatives have attracted attention in cancer research due to their potential as antitumor agents. N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide may exhibit cytotoxic effects against cancer cells, making it a candidate for further investigation in drug development.
Quantum Computing Algorithms
As quantum computing advances, novel algorithms are essential. Researchers explore quantum algorithms for optimization, cryptography, and machine learning. N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide could contribute to quantum computing applications, especially in optimizing complex systems .
Photoluminescent Materials
The compound’s unique structure suggests potential photoluminescent properties. Scientists investigate its behavior under different excitation wavelengths, aiming to develop luminescent materials for displays, sensors, and imaging devices .
Metal Ion Chelation and Coordination Chemistry
Hydrazide-based ligands often exhibit strong metal-binding abilities. N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide could serve as a chelating agent, capturing metal ions for applications in catalysis, environmental remediation, or bioinorganic chemistry .
properties
IUPAC Name |
N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c21-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)23-20(22-18)24-25-28(26,27)16-9-5-2-6-10-16/h1-13,25H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLIGNSWYTUDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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